1,3-Bis(ethoxymethyl)urea
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Description
1,3-Bis(ethoxymethyl)urea, also known as CH3OC2H4NHCONHCH2OCH3, is a chemical compound that belongs to the urea family . It is a white, crystalline solid that is highly soluble in water . This compound is often used as a crosslinking agent in the production of polyurethane foams and resins .
Synthesis Analysis
This compound can be synthesized by the reaction of phosphorus pentachloride and polyvinyl chloride in the presence of hydrochloric acid . Other synthesis methods involve the use of urea derivatives .Molecular Structure Analysis
The molecular formula of this compound is C5H12N2O3 . The molecular weight is 148.16 . The IUPAC Standard InChI is InChI=1S/C5H12N2O3/c1-3-11-5-8-7(10)9-6-12-4-2 .Physical And Chemical Properties Analysis
This compound has a melting point of 101 °C . The predicted boiling point is 284.7±25.0 °C and the predicted density is 1.069±0.06 g/cm3 . The predicted pKa is 12.13±0.46 .Safety and Hazards
1,3-Bis(ethoxymethyl)urea is labeled with the GHS07 symbol, indicating that it can cause skin irritation (H315) and serious eye damage (H318) . Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding formation of dust and aerosols .
properties
IUPAC Name |
1,3-bis(ethoxymethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3/c1-3-11-5-8-7(10)9-6-12-4-2/h3-6H2,1-2H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGSFCGUHUBUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCNC(=O)NCOCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325709 |
Source
|
Record name | 1,3-bis(ethoxymethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13201-92-8 |
Source
|
Record name | NSC516379 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-bis(ethoxymethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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